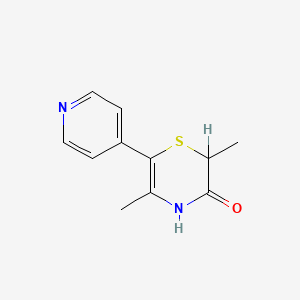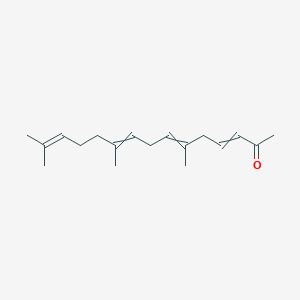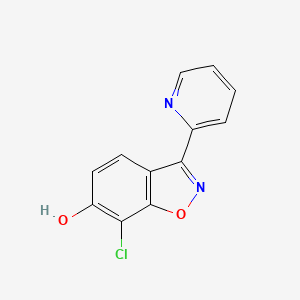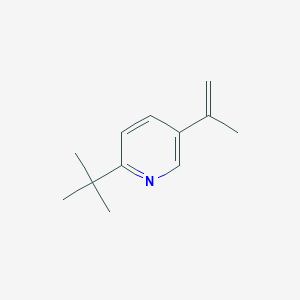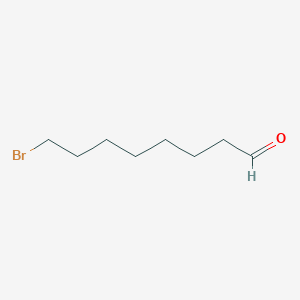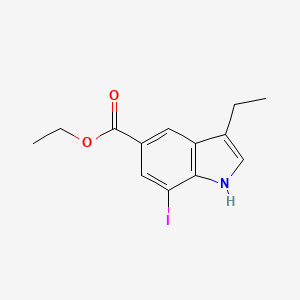![molecular formula C10H10N4O3 B8502917 2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8502917.png)
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid is a compound that features a methoxy group, a tetrazole ring, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid typically involves the reaction of glycine, potassium azide, and triethyl orthoformate in glacial acetic acid at 80°C for 2 hours . This reaction results in the cyclization and formation of the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial applications, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of [3-hydroxy-4-(1H-tetrazol-1-yl)phenyl]acetic acid.
Reduction: Formation of [3-methoxy-4-(1H-tetrazol-1-yl)phenyl]ethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. The methoxy group and phenylacetic acid moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of acetic acid.
[3-hydroxy-4-(1H-tetrazol-1-yl)phenyl]acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid is unique due to its combination of a methoxy group, tetrazole ring, and phenylacetic acid moiety. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H10N4O3 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C10H10N4O3/c1-17-9-4-7(5-10(15)16)2-3-8(9)14-6-11-12-13-14/h2-4,6H,5H2,1H3,(H,15,16) |
InChI Key |
DHZOGMJEBXBLOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)N2C=NN=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
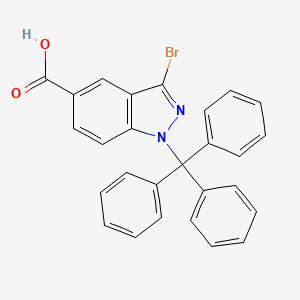
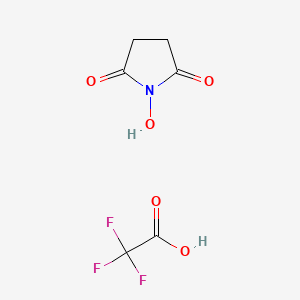
![4-Bromo-3-[3-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]benzoylamino]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one](/img/structure/B8502853.png)
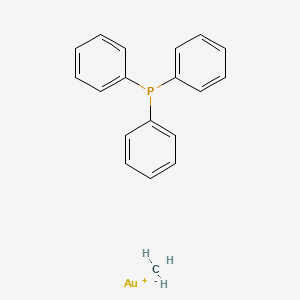
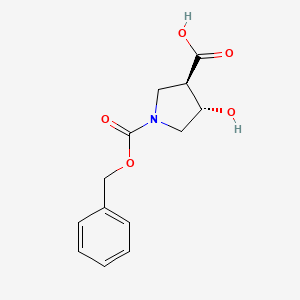
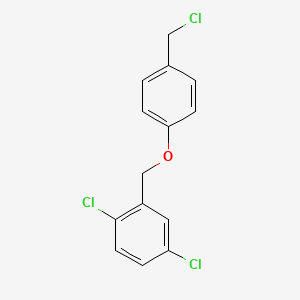
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-chloro-a-phenyl-](/img/structure/B8502879.png)

